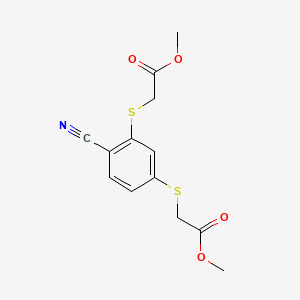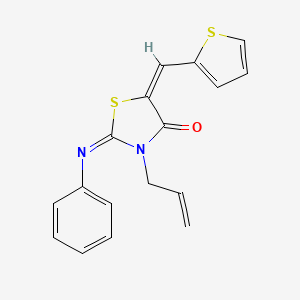![molecular formula C16H11F4N5O2 B11515285 2-[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-N-(4-trifluoromethoxy-phenyl)-acetamide](/img/structure/B11515285.png)
2-[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-N-(4-trifluoromethoxy-phenyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that features a tetrazole ring substituted with a fluorophenyl group and an acetamide moiety substituted with a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[5-(4-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism by which 2-[5-(4-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl group but differs in its core structure and other substituents.
2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-ol: Similar in having a tetrazole ring and a fluorophenyl group, but with different functional groups attached.
Uniqueness
What sets 2-[5-(4-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide apart is its combination of a tetrazole ring with both fluorophenyl and trifluoromethoxyphenyl groups. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H11F4N5O2 |
|---|---|
Molecular Weight |
381.28 g/mol |
IUPAC Name |
2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C16H11F4N5O2/c17-11-3-1-10(2-4-11)15-22-24-25(23-15)9-14(26)21-12-5-7-13(8-6-12)27-16(18,19)20/h1-8H,9H2,(H,21,26) |
InChI Key |
LFMGDORAMCJDLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3'-(4-methoxyphenyl)-3H,3'H-spiro[1,3-benzothiazole-2,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11515206.png)

![2-(1,3-benzodioxol-5-yl)-3-{[(1E)-1-(4-methoxyphenyl)ethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11515224.png)

![6-bromo-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11515232.png)
![Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}benzoate](/img/structure/B11515238.png)
![7-(4-bromophenyl)-8-(3-methoxypropyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11515245.png)

![2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11515257.png)
![1-(3,5-Dichloro-2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11515268.png)
![Methyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11515272.png)
![ethyl 1-(3-chlorophenyl)-4-[(3-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11515277.png)
![1-(2-hydroxyethyl)-3-(3-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B11515278.png)
![4-chloro-N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B11515279.png)
